![molecular formula C16H12ClN3O4 B2361507 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate CAS No. 380195-56-2](/img/structure/B2361507.png)

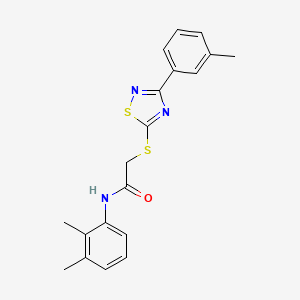

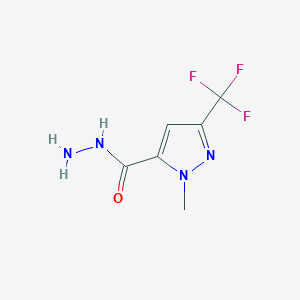

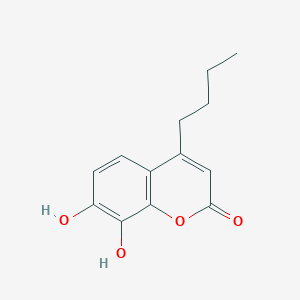

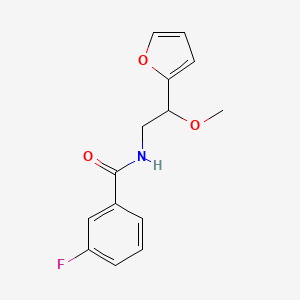

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the process used to create the compound. It may include the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its behavior as a reactant or as a product, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d][1,2,3]triazin have shown inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . The inhibition of AChE can help reduce the symptoms and slow the progression of the disease.

Neuroprotective Agent

Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This suggests potential applications in protecting neurons from damage, which is crucial for neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Cholinesterase Inhibition

The compound has been screened for its cholinesterase inhibitory activity. It has shown good inhibitory activity against butyrylcholinesterase (BuChE), another enzyme associated with Alzheimer’s disease . Inhibitors of BuChE are considered to complement AChE inhibitors in treating Alzheimer’s disease.

Molecular Modeling and Dynamics

Molecular modeling and dynamic studies of the compound’s derivatives have been performed to understand their interaction with cholinesterase enzymes . These studies are crucial for drug design and development, providing insights into the binding affinities and inhibitory mechanisms.

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For instance, one of the derivatives of this compound, referred to as compound 8e, inhibited BuChE via a mixed-type inhibition mode . This suggests that compound 8e can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can have various effects at the molecular and cellular level, potentially improving cognitive function in conditions like Alzheimer’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-11-5-7-12(8-6-11)23-9-15(21)24-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGOYVYGESMMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)

![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)